REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].F[C:11](F)(F)[C:12]([OH:14])=[O:13].[CH2:17]1N2CN3CN(C2)CN1C3.S(=O)(=O)(O)O.C(=O)([O-])[O-].[K+].[K+].ClCC(OC)=O.[OH-].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O.C1COCC1>[Br:1][C:2]1[C:3]2[O:9][C:11]([C:12]([OH:14])=[O:13])=[CH:17][C:4]=2[CH:5]=[C:6]([F:8])[CH:7]=1 |f:4.5.6,8.9,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)F)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 28 h
|
Duration
|
28 h
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted twice with a total of 60 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed four times with 1N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
is followed by removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Finally, the last residues of solvent are removed under high vacuum
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. in an ice bath
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in a rotary evaporator under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Silicagel 60 (Merck, Darmstadt; eluent: toluene/acetic acid 40:1) is used for purification
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Finally, the last residues of solvent are removed under high vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |